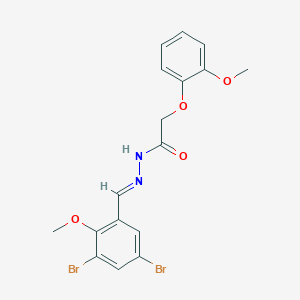

![molecular formula C17H11NO2 B389914 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 2582-19-6](/img/structure/B389914.png)

3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Overview

Description

3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a chemical compound with the molecular formula C17H11NO2 . It has a molecular weight of 261.27 g/mol . The compound is also known by several synonyms, including 2582-19-6 and 14-methyl-14-azatetracyclo .

Synthesis Analysis

The synthesis of 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-diones has been reported . Nucleophilic substitution of the tosyl group by nitrogen and oxygen nucleophiles has been found to proceed under mild conditions .Molecular Structure Analysis

The IUPAC name of the compound is 14-methyl-14-azatetracyclo . The InChI string and the Canonical SMILES of the compound are also provided . The compound has a complexity of 495 .Chemical Reactions Analysis

The compound has been identified as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1) . ASK1 has recently emerged as an attractive therapeutic target for the treatment of cardiac and neurodegenerative disorders .Physical And Chemical Properties Analysis

The compound has a molecular weight of 261.27 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area of the compound is 37.4 Ų .Scientific Research Applications

Antitumor Agents

3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been explored for its potential as an antitumor agent. A study by Antonini et al. (2004) synthesized a series of derivatives of this compound, demonstrating their cytotoxic potencies toward various tumor cell lines, including human colon adenocarcinoma and ovarian carcinoma. These derivatives showed good cytotoxicity and minimal cross-resistance, suggesting their potential as intercalating anticancer derivatives (Antonini, Polucci, Magnano, Sparapani, & Martinelli, 2004).

Luminescent Properties

The compound has been investigated for its luminescent properties, which are significant for applications in organic electroluminescent (EL) media. Tu et al. (2009) developed a method for synthesizing naphtho[2,3-f]quinoline derivatives, including this compound, which exhibit good luminescent properties in ethanol solutions (Tu, Wu, Yan, Hao, Zhang, Cao, Han, Jiang, Shi, Xia, & Zhou, 2009).

Inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Volynets et al. (2011) identified 3H-naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), an enzyme implicated in cardiac and neurodegenerative disorders. This makes these compounds potentially important for developing clinical agents for treating these disorders (Volynets, Chekanov, Synyugin, Golub, Kukharenko, Bdzhola, & Yarmoluk, 2011).

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name |

14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO2/c1-18-14-8-4-7-12-16(14)13(9-15(18)19)10-5-2-3-6-11(10)17(12)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUBYXHLOKZSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC3=C2C(=CC1=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

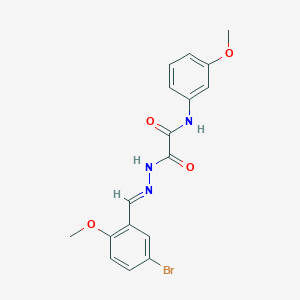

![2-amino-N-[(Z)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide](/img/structure/B389831.png)

![N-(4-isopropylphenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389832.png)

![2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B389833.png)

![N-(4-isopropylphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389834.png)

![3-[(diphenylacetyl)hydrazono]-N-(4-isopropylphenyl)butanamide](/img/structure/B389835.png)

![N-(4-isopropylphenyl)-3-{[oxo(3-toluidino)acetyl]hydrazono}butanamide](/img/structure/B389836.png)

![N-[4-(acetylamino)phenyl]-3-[(3-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389838.png)

![N-(4-chlorophenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B389839.png)

![N-(3-bromophenyl)-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B389846.png)

![N-[4-(acetylamino)phenyl]-3-[(3-methylbenzoyl)hydrazono]butanamide](/img/structure/B389849.png)

![N-isobutyl-3-[2-(1-naphthylmethylene)hydrazino]-3-oxopropanamide](/img/structure/B389852.png)

![N-{3-[3-(3-{3-[3-(benzoylamino)phenyl]-3-oxo-1-propenyl}phenyl)acryloyl]phenyl}benzamide](/img/structure/B389857.png)